![molecular formula C17H20N4O B5809722 2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5809722.png)
2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Pyrazine derivatives, including 2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine, are compounds with a pyrazine core that can be functionalized with various substituents, leading to a wide range of chemical and physical properties. These compounds are of interest in many fields of chemistry and materials science due to their structural diversity and potential applications.
Synthesis Analysis
The synthesis of pyrazine derivatives can involve multiple strategies, including the Sonogashira coupling reaction under standard conditions, which is a common method for synthesizing 2,5-di(aryleneethynyl)pyrazine derivatives with high yields. These reactions typically employ palladium and copper catalysts and can include various substituents to modify the pyrazine core (Zhao et al., 2004).
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is characterized by the orientation of substituent groups relative to the pyrazine ring. For example, in 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, the phenyl rings are parallel to each other and inclined relative to the plane of the pyrazine ring, demonstrating the influence of substituents on the overall molecular geometry. Quantum chemical calculations can reveal details about the HOMO-LUMO gap and the distribution of electron density within these molecules (Zhao et al., 2004).
Chemical Reactions and Properties
Pyrazine derivatives can undergo various chemical reactions, including reduction and electrophilic substitution, depending on their specific substituents. For instance, cyclic voltammetry studies have shown that certain pyrazine derivatives can be reduced to radical anions under specific conditions, demonstrating their electrochemical activity and potential as electron-transporting materials (Zhao et al., 2004).
Physical Properties Analysis
The physical properties of pyrazine derivatives, such as solubility, melting point, and photoluminescence, can vary significantly depending on the nature of the substituents. For example, the UV-vis absorption and photoluminescence profiles can be influenced by the specific structure of the derivative, with potential applications in light-emitting devices (Zhao et al., 2004).
Zukünftige Richtungen
Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry given the pharmacological relevance of pyrazine and piperazine compounds . Additionally, further studies could aim to optimize the synthesis process and investigate the compound’s physical and chemical properties in more detail .
Eigenschaften
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-4-3-5-16(14(13)2)20-8-10-21(11-9-20)17(22)15-12-18-6-7-19-15/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAQIAJINMZDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=NC=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B5809641.png)
![5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5809649.png)
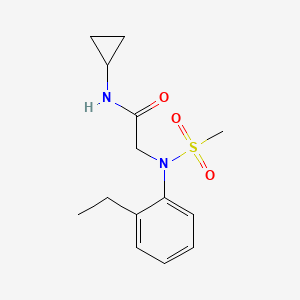
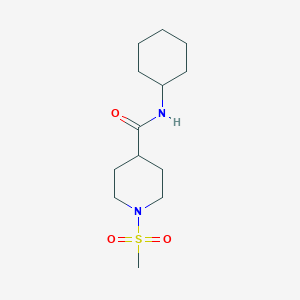

![N-methyl-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5809681.png)
![N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5809682.png)
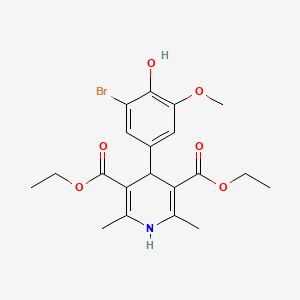
![1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5809692.png)
![5-chloro-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5809698.png)
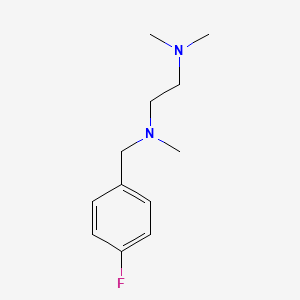
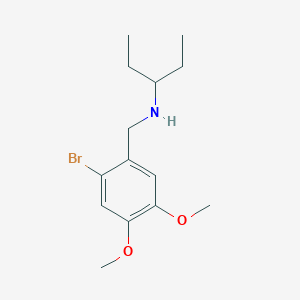
![N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)
![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)